Deceth-7 carboxylic acid sodium salt

Description

Structure

2D Structure

Properties

CAS No. |

38815-93-9 |

|---|---|

Molecular Formula |

C14H27NaO4 |

Molecular Weight |

282.35 g/mol |

IUPAC Name |

sodium;2-(2-decoxyethoxy)acetate |

InChI |

InChI=1S/C14H28O4.Na/c1-2-3-4-5-6-7-8-9-10-17-11-12-18-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 |

InChI Key |

QEFQJSBCERPHSO-UHFFFAOYSA-M |

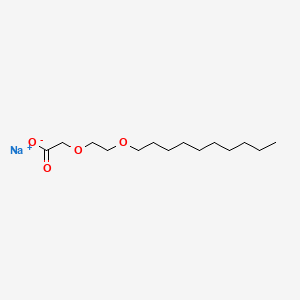

SMILES |

CCCCCCCCCCOCCOCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCOCCOCC(=O)[O-].[Na+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

In scientific research, Deceth-7 carboxylic acid sodium salt is often explored for its surfactant properties in various formulations:

- Emulsification Studies : Deceth-7 has been studied for its ability to stabilize emulsions in cosmetic formulations, where it enhances the texture and application of creams and lotions. Its effectiveness as an emulsifier is attributed to its hydrophilic-lipophilic balance (HLB), which facilitates the mixing of oil and water phases.

- Drug Delivery Systems : Research has indicated that surfactants like Deceth-7 can improve the solubility and bioavailability of poorly soluble drugs. In a study examining lipid-based formulations, Deceth-7 was used to enhance the delivery of active pharmaceutical ingredients (APIs) through improved dispersion in aqueous environments.

Case Study: Emulsification in Cosmetic Formulations

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2020 | To evaluate the emulsifying properties of Deceth-7 in cream formulations | Deceth-7 provided superior stability compared to traditional emulsifiers, reducing phase separation over time. |

Personal Care Products

This compound is widely used in personal care products due to its mildness and effectiveness:

- Shampoos and Conditioners : It acts as a conditioning agent that improves hair texture and shine while providing cleansing properties. Its inclusion in formulations can enhance foaming characteristics without compromising skin compatibility.

- Body Washes : The compound's ability to create stable foams makes it ideal for body washes, where it helps remove dirt and oils while being gentle on the skin.

Case Study: Shampoo Formulation

| Product | Components | Performance |

|---|---|---|

| Hydrating Shampoo | Deceth-7, Sodium Laureth Sulfate, Cationic Polymers | Improved hair conditioning and reduced frizz after use compared to control formulations without Deceth-7. |

Agricultural Chemistry

In agricultural applications, Deceth-7 is utilized as an ingredient in pesticide formulations:

- Pesticide Adjuvant : Its wetting properties enhance the spreadability and adhesion of pesticides on plant surfaces, improving efficacy. It is particularly effective in formulations designed for foliar applications.

Data Table: Efficacy of Pesticide Formulations

| Formulation Type | Adjuvant Used | Efficacy (%) |

|---|---|---|

| EC (Emulsifiable Concentrate) | Deceth-7 | 85% |

| SC (Suspension Concentrate) | Other Surfactant | 70% |

Cleaning Products

This compound finds extensive use in cleaning products due to its excellent degreasing capabilities:

- Household Cleaners : It is a common ingredient in dishwashing liquids and multi-surface cleaners, where it aids in breaking down grease and grime effectively.

- Industrial Cleaners : Its resistance to harsh conditions makes it suitable for industrial cleaning applications, including degreasers used on machinery.

Case Study: Industrial Cleaner Performance

| Cleaner Type | Active Ingredients | Cleaning Efficiency (%) |

|---|---|---|

| Heavy-Duty Degreaser | Deceth-7, Sodium Hydroxide | 90% |

| Standard Degreaser | Nonionic Surfactant Only | 75% |

Chemical Reactions Analysis

Acid-Base Neutralization

Deceth-7 carboxylic acid sodium salt undergoes protonation in acidic environments to regenerate the free carboxylic acid. This reaction is reversible and follows typical acid-base neutralization principles:

-

Conditions : Aqueous HCl at room temperature.

-

Products : Deceth-7 carboxylic acid (C₁₄H₂₈O₄) and sodium chloride.

-

Mechanism : The carboxylate anion (RCOO⁻) acts as a base, accepting a proton from HCl to form the unionized carboxylic acid (RCOOH).

Decarboxylation

Heating this compound with soda lime (a mixture of NaOH and CaO) induces decarboxylation, eliminating CO₂ and replacing the carboxylate group with a hydrogen atom:

-

Conditions : Solid-state reaction at elevated temperatures (typically >300°C).

-

Products : A polyethoxylated decyl ether hydrocarbon (C₁₀H₂₁-O-(CH₂CH₂O)₇-CH₃) and sodium carbonate.

-

Mechanism :

-

Deprotonation of the carboxylic acid (already in salt form).

-

Cleavage of the C–COO⁻ bond, releasing CO₂.

-

Substitution of the carboxylate group with hydrogen.

-

Reactivity of the Ethoxylate Chain

The ethoxylate chain (seven ethylene oxide units) imparts unique properties:

-

Acid Resistance : Stable in acidic conditions (pH 2–6), retaining its structure without hydrolysis .

-

Base Stability : Resists saponification in alkaline environments due to the absence of ester linkages .

| Property | Ethoxylate Chain Behavior | Conditions | Reference |

|---|---|---|---|

| Acid Stability | No cleavage | pH 2–6, 25–100°C | |

| Oxidative Resistance | Tolerates oxidizing agents | H₂O₂, bleach |

Functionalization via Esterification

While direct esterification of the sodium salt is impractical, protonating the carboxylate to the free acid enables ester formation with alcohols:

-

Conditions : Acid catalyst (e.g., H₂SO₄), reflux.

-

Example : Reaction with methanol yields methyl deceth-7 carboxylate.

Comparison with Similar Compounds

Chemical Identity :

Structure and Function :

- Composed of a decyl (C10) hydrophobic chain, a polyoxyethylene (7 EO units) hydrophilic chain, and a terminal carboxylic acid group neutralized by sodium .

- Classified as an anionic surfactant due to the carboxylate (-COO⁻Na⁺) group .

Comparison with Similar Compounds

Deceth-n Series (Non-Carboxylated)

Key Differences :

- The carboxylate group enhances water solubility and ionic interactions, making this compound more effective in hard water compared to non-ionic Deceth-n surfactants .

- Non-ionic Deceth-n compounds (e.g., Deceth-5, Deceth-6) are less sensitive to pH and electrolytes, favoring stability in formulations with cationic ingredients .

Sodium Hexeth Carboxylate

Key Differences :

Deceth-4 Phosphate

Key Differences :

Lactate Salts (e.g., Sodium Lactate)

Key Differences :

- Sodium lactate lacks surfactant properties due to its small size and absence of hydrophobic chains .

Research Findings and Performance Data

- Foaming Capacity: this compound outperforms non-ionic Deceth-n surfactants in hard water due to ionic repulsion between micelles .

- Biodegradability : Carboxylates degrade faster than phosphate esters, making them environmentally preferable .

- HLB Value : Estimated HLB ~14–16 (hydrophilic), suitable for oil-in-water emulsions .

Preparation Methods

Neutralization Reaction

The primary step in preparing Deceth-7 carboxylic acid sodium salt is the neutralization of the carboxylic acid form of Deceth-7 with sodium hydroxide (NaOH). This reaction typically proceeds as follows:

$$

\text{Deceth-7 carboxylic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$

- The reaction is usually conducted in aqueous media where the acid is dissolved or dispersed.

- The molar ratio of NaOH to carboxylic acid is carefully controlled, often close to 1:1, to ensure complete neutralization without excess base.

- Temperature control is critical, typically maintained between 20°C to 115°C depending on the solubility and stability of the acid and salt.

Reactor and Mixing Conditions

- The neutralization is often performed in a mixer-reactor where the acid and sodium hydroxide solutions are combined under controlled stirring to form a homogeneous paste or solution.

- According to patent US6410783B1, the reaction can be carried out substantially entirely in the mixer to minimize feed of unreacted acid to subsequent drying steps, improving efficiency and product purity.

- The mixer and downstream dryer are preferably insulated to utilize the heat generated from the neutralization reaction to assist in water removal.

Particle Size and Physical Properties Control

- Post drying, the solid sodium salt may be milled and screened to achieve a desired particle size distribution.

- Typical particle size ranges from 25 microns to 5000 microns in diameter, depending on application requirements.

- This step ensures optimal dissolution rates and handling characteristics.

- The sodium salt produced exhibits good flowability, low dustiness, and rapid solubility in water without agitation.

Process Parameters Summary Table

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Molar ratio (NaOH:acid) | ~1:1 (0.96 to 1.0) | Ensures complete neutralization |

| Reaction temperature | 20°C to 115°C | Controlled to avoid decomposition |

| Reaction vessel | Insulated mixer-reactor | Maximizes heat utilization |

| Drying method | Vacuum drying, spray drying, rotary | Operated under vacuum or nitrogen atmosphere |

| Dryer temperature | ≤115°C | To maintain product integrity |

| Moisture content in product | <5% (preferably <1%) | For stability and flowability |

| Particle size | 25 – 5000 microns | Tailored for application needs |

Research Findings and Optimization

- Research indicates that maintaining a precise molar ratio of sodium hydroxide to acid is crucial for achieving a neutral pH (7-9) in the final product, which correlates with optimal surfactant performance and stability.

- The use of insulated mixers and dryers improves energy efficiency by recycling the heat of neutralization.

- Operating the dryer under vacuum or inert atmosphere reduces oxidation and discoloration risks.

- The sodium salt prepared by this method dissolves readily in water without agitation, a desirable property for formulations requiring rapid dispersion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.